(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE
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Overview
Description
(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE typically involves the reaction of 2,6-dichloropyridine with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The use of advanced equipment and technology in industrial production helps in achieving efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE include:
- 2-(2,6-Dichloro-4-pyridyl)-2-propanol
- 2,6-Dichloro-4-pyridinyl methanol
- (2,6-Dichloro-4-pyridinyl)methyl 2-thiophenecarboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a dichloropyridine ring and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-8-4-6(5-9(12)13-8)10(14)7-2-1-3-15-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPKVHHFJWYTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697612 |
Source
|
Record name | (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189100-33-2 |
Source
|
Record name | (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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